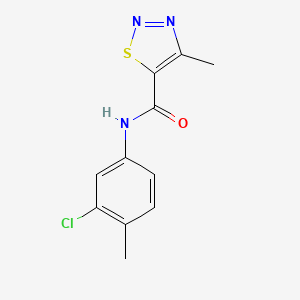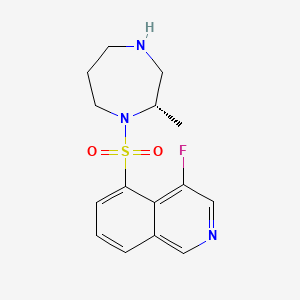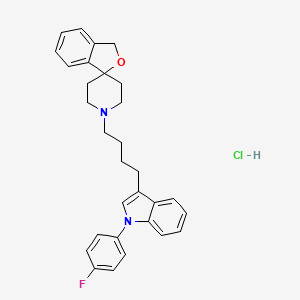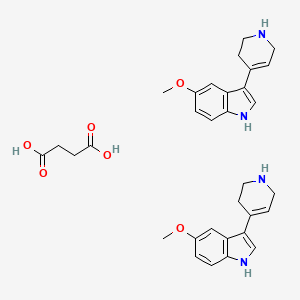![molecular formula C24H16O10 B1663738 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene CAS No. 1094451-90-7](/img/structure/B1663738.png)
1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene
Overview
Description
Scientific Research Applications
- UCM05 has demonstrated strong growth inhibition in human breast cancer cell lines, particularly SK-BR-3 cells, with an IC50 of 21 µM .
- UCM05 shows efficacy against HER2+ breast cancer xenografts, even in cell lines resistant to anti-HER2 drugs .
Breast Cancer Treatment
HER2+ Breast Cancer Xenografts
In Vivo Xenograft Studies
Bacterial Division Inhibition
Mechanism of Action
Target of Action
UCM05 primarily targets Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ) . FASN is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids, while FtsZ is a protein essential for bacterial cell division .
Mode of Action
UCM05 acts as an inhibitor for both FASN and FtsZ. It shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . As an FtsZ inhibitor, it inhibits the growth of the Gram-positive bacterium B. subtilis but lacks activity on the Gram-negative bacterium E. coli .
Biochemical Pathways
UCM05 affects the biochemical pathways associated with fatty acid synthesis and bacterial cell division. By inhibiting FASN, it disrupts the synthesis of long-chain fatty acids, which can impact various cellular processes, including the production of bioactive lipids and membrane structures . By inhibiting FtsZ, it prevents the formation of the Z-ring, a critical step in bacterial cell division .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
UCM05’s inhibition of FASN shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . Its inhibition of FtsZ results in the prevention of bacterial cell division, specifically in Gram-positive bacteria like B. subtilis .
Action Environment
It’s worth noting that the compound’s activity varies between different types of bacteria, suggesting that the cellular environment can influence its efficacy .
properties
IUPAC Name |
[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWIWDPTNVWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




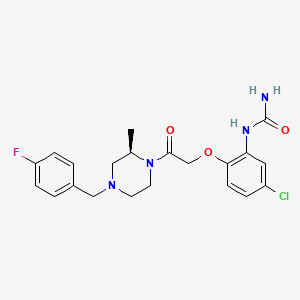
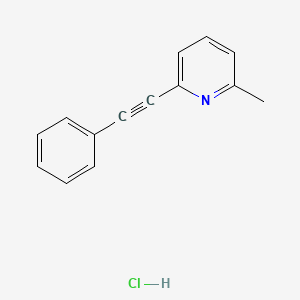

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

